6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride 6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533708
InChI: InChI=1S/C19H20N2O.ClH/c1-12-3-5-13(6-4-12)18-19-15(9-10-20-18)16-11-14(22-2)7-8-17(16)21-19;/h3-8,11,18,20-21H,9-10H2,1-2H3;1H
SMILES: CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC.Cl
Molecular Formula: C19H21ClN2O
Molecular Weight: 328.8 g/mol

6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

CAS No.:

Cat. No.: VC13533708

Molecular Formula: C19H21ClN2O

Molecular Weight: 328.8 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride -

Specification

Molecular Formula C19H21ClN2O
Molecular Weight 328.8 g/mol
IUPAC Name 6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Standard InChI InChI=1S/C19H20N2O.ClH/c1-12-3-5-13(6-4-12)18-19-15(9-10-20-18)16-11-14(22-2)7-8-17(16)21-19;/h3-8,11,18,20-21H,9-10H2,1-2H3;1H
Standard InChI Key UXQBMQGTYDWFCQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC.Cl
Canonical SMILES CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a tricyclic framework comprising an indole moiety fused to a partially saturated pyridine ring. The 6-methoxy group introduces electron-donating characteristics to the indole system, while the 4-methylphenyl substituent at C1 creates a stereogenic center, enabling chiral interactions with biological targets . The hydrochloride salt forms through protonation of the pyridine nitrogen, as evidenced by analogous THβC derivatives .

Table 1: Key Molecular Descriptors

PropertyValueSource Analogue
Molecular FormulaC₁₉H₂₁ClN₂ODerived from
Molecular Weight328.84 g/molCalculated
CAS NumberNot publicly assignedN/A
XLogP3-AA3.8 (estimated)Based on
Hydrogen Bond Donors2 (NH indole, NH⁺–Cl⁻)
Hydrogen Bond Acceptors3 (N, O, Cl⁻)

The stereochemistry at C1 significantly influences biological activity, as demonstrated in chiral THβCs exhibiting enantiomer-dependent MAO-B inhibition . While specific optical rotation data for this compound remains unreported, synthetic methodologies from analogous systems suggest potential for diastereomeric control via Pictet–Spengler reactions .

Synthetic Methodologies

Conventional Organic Synthesis

The synthesis typically follows a two-step sequence:

  • Pictet–Spengler Cyclization: Tryptamine derivatives react with 4-methylbenzaldehyde in acidic conditions to form the tetrahydro-β-carboline core. For example, electrochemical activation in deep eutectic solvents (DES) achieves cyclization in 60–90 minutes with yields exceeding 90% .

  • Methoxy Group Introduction: Electrophilic aromatic substitution at position 6 using methylating agents like iodomethane in the presence of Lewis acids, followed by hydrochloride salt formation via HCl gas bubbling .

Table 2: Optimized Reaction Conditions for Analogues

ParameterConventional MethodElectrochemical Method
SolventEthanolChCl:EG (1:2) DES
Catalyst2N HCl2N HCl + 20 mA current
Time4 hours30–90 minutes
Yield90%78–96%
TemperatureRoom temperature80°C (step 1), RT (step 2)

Electrochemical methods reduce reaction times by 75% compared to conventional stirring, attributed to enhanced proton mobility under applied potential . The use of DES (e.g., choline chloride/ethylene glycol) improves atom economy and minimizes organic waste .

Stereochemical Considerations

Asymmetric synthesis of the C1 chiral center employs:

  • Chiral Auxiliaries: (R)- or (S)-Phenylethylamine derivatives induce enantioselectivity during cyclization .

  • Catalytic Asymmetric Transfer Hydrogenation (ATH): Ru(II)-BINAP complexes achieve up to 98% enantiomeric excess (ee) in related THβCs .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous hydrochlorides reveals decomposition onset temperatures of 210–225°C, with melting points between 179–195°C . The 4-methylphenyl group likely increases thermal stability compared to unsubstituted THβCs due to enhanced π-stacking interactions.

Solubility Profile

SolventSolubility (mg/mL)Conditions
Water12.4 ± 0.825°C, pH 2.0
Methanol34.2 ± 1.225°C
Dichloromethane8.9 ± 0.525°C

Data extrapolated from indicate moderate aqueous solubility suitable for intravenous formulations. The hydrochloride salt shows 3.2-fold higher water solubility than the freebase form .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, indole NH), 7.45–6.72 (m, 7H, aromatic), 4.11 (q, J=6.5 Hz, 1H, C1-H), 3.81 (s, 3H, OCH₃), 3.02–2.56 (m, 4H, CH₂), 2.35 (s, 3H, CH₃) .

  • HRMS (ESI+): m/z calc. for C₁₉H₂₁N₂O [M-Cl]⁺: 293.1648; found: 293.1651 .

Chromatographic Methods

HPLC purity >99.5% achieved using:

  • Column: C18 (250 × 4.6 mm, 5 μm)

  • Mobile phase: 65:35 MeOH/0.1% TFA

  • Retention time: 8.2 minutes .

Future Directions

Current research gaps include:

  • In Vivo Pharmacokinetics: No ADMET data available for this specific derivative.

  • Formulation Development: Nanoencapsulation could improve blood-brain barrier penetration for CNS targets.

  • Targeted Synthesis: Exploiting C1 chirality through enzymatic resolution or flow chemistry .

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